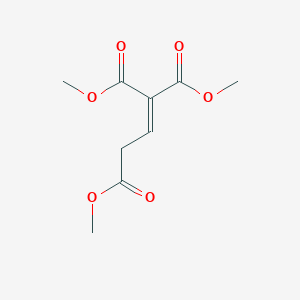
Trimethyl trans-aconitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl trans-aconitate, also known as trans-aconitic acid trimethyl ester, is an organic compound with the molecular formula C9H12O6. It is a derivative of aconitic acid, which is a naturally occurring tricarboxylic acid found in plants such as sugarcane and sweet sorghum. This compound is a colorless to yellow clear liquid with a boiling point of 160°C at 20 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl trans-aconitate can be synthesized through the esterification of trans-aconitic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl trans-aconitate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of primary amines to the electron-deficient alkene in this compound, forming N-alkyl-pyrrolidone structures.
Methylation: The compound can be methylated to form different methyl esters, depending on the specific carboxyl group targeted.
Common Reagents and Conditions
Aza-Michael Addition: Primary amines are used as nucleophiles, and the reaction proceeds quantitatively at room temperature, following the principles of green chemistry.
Major Products Formed
Aplicaciones Científicas De Investigación
Trimethyl trans-aconitate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethyl trans-aconitate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Trimethyl trans-aconitate can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
trimethyl prop-1-ene-1,1,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFDSUXUHQEDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
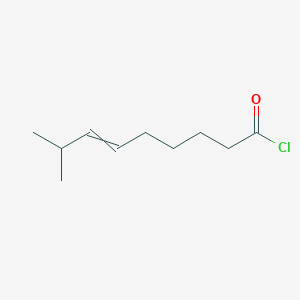
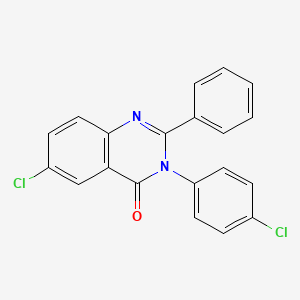
![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
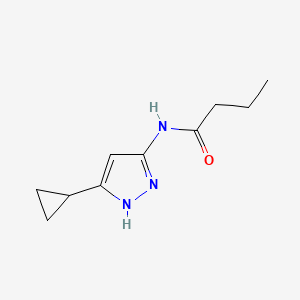
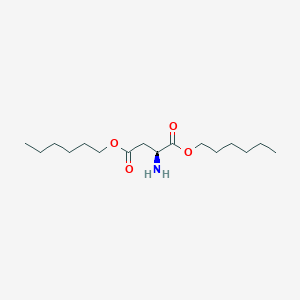
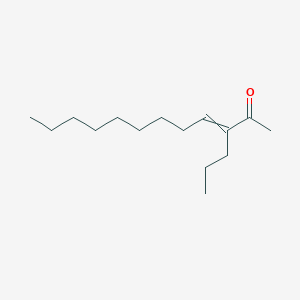
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
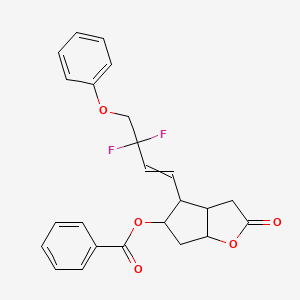
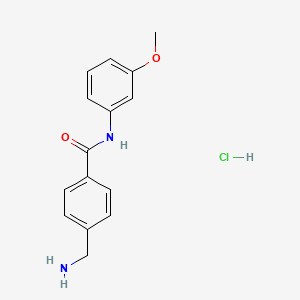
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
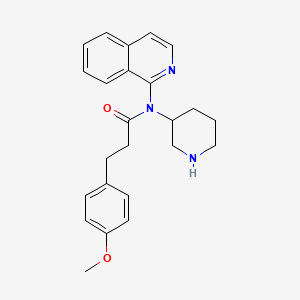
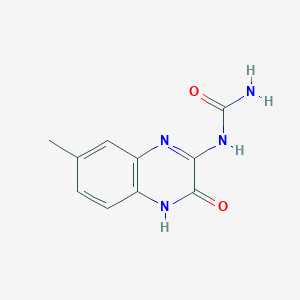
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
